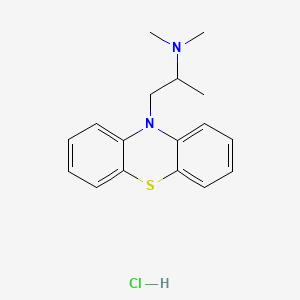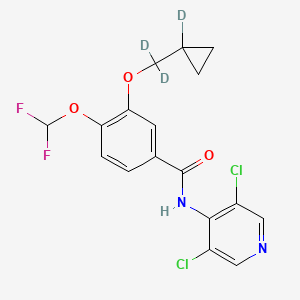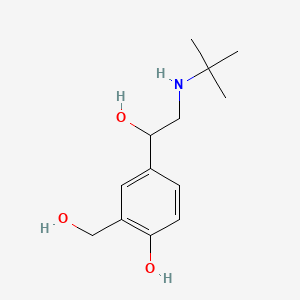
27-Hydroxycholestérol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Hydroxy Cholesterol-d6, also known as cholest-5-ene-3β,27-diol (d6), is a deuterated form of 27-Hydroxycholesterol. This compound is an oxysterol, which is a type of cholesterol metabolite. It is known for its role as a selective estrogen receptor modulator and an agonist of the liver X receptor. The deuterated form, 27-Hydroxy Cholesterol-d6, is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from the non-deuterated form .
Applications De Recherche Scientifique
27-Hydroxy Cholesterol-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of 27-Hydroxycholesterol in biological samples.
Biology: The compound is used to study the metabolic pathways of cholesterol and its derivatives.
Medicine: It is employed in research on cholesterol-related diseases, such as atherosclerosis and breast cancer, due to its role as a selective estrogen receptor modulator.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools .
Mécanisme D'action
Target of Action
27-Hydroxy Cholesterol-d6, also known as cholest-5-ene-3β,27-diol (d6), primarily targets Liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) . These receptors play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
27-Hydroxy Cholesterol-d6 interacts with its targets, LXRs and FXRs, acting as a ligand . This interaction leads to the regulation of genes involved in lipid metabolism and inflammation . It also controls the action of hydroxymethylglutaryl-CoA reductase, an enzyme that plays a key role in cholesterol synthesis .
Biochemical Pathways
27-Hydroxy Cholesterol-d6 is involved in cholesterol metabolism. It is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It serves as a substrate for bile synthesis . It also promotes cholesterol efflux from the vascular endothelium .
Pharmacokinetics
It is known that it is an abundant oxysterol in circulation . It is used as an internal standard to measure the concentration of 27-hydroxycholesterol in serum samples by mass spectrometry .
Result of Action
27-Hydroxy Cholesterol-d6 is known to induce breast cancer cell proliferation and metastatic progression in experimental models . It also upregulates proinflammatory genes and increases adhesion via estrogen receptor alpha . In endothelial cells, it
Analyse Biochimique
Biochemical Properties
27-Hydroxy Cholesterol-d6 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of cholesterol produced by the enzyme CYP27A1 . It has been shown to induce breast cancer cell proliferation and metastatic progression in experimental models . It might serve as a ligand for liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) .
Cellular Effects
27-Hydroxy Cholesterol-d6 has significant effects on various types of cells and cellular processes. It promotes cell proliferation and invasion of lung adenocarcinoma (LAC) in vitro as well as LAC metastasis in vivo . In monocytes/macrophages, 27-Hydroxy Cholesterol-d6 upregulates proinflammatory genes and increases adhesion .
Molecular Mechanism
27-Hydroxy Cholesterol-d6 exerts its effects at the molecular level through various mechanisms. It induces the phosphorylation of AKT and NFκB p65, promoting the expression of peptidylprolyl isomerase B (PPIB), especially in the coculture with THP1-derived macrophage . It also induces the secretion of FGF2 and IL-6, contributing to the expression of snail and vimentin .
Temporal Effects in Laboratory Settings
The effects of 27-Hydroxy Cholesterol-d6 change over time in laboratory settings. For instance, it has been shown that elevations in 27-Hydroxy Cholesterol-d6 via CYP7B1 deletion promote atherosclerosis in mice without altering lipid status .
Dosage Effects in Animal Models
The effects of 27-Hydroxy Cholesterol-d6 vary with different dosages in animal models. For example, CYP27A1 deficiency remarkably reduced high cholesterol-induced lung adenocarcinoma metastasis in vivo .
Metabolic Pathways
27-Hydroxy Cholesterol-d6 is involved in several metabolic pathways. It is a product of cholesterol metabolism, produced by the enzyme CYP27A1 . It is also known to control the action of hydrocymethylglutaryl-CoA reductase .
Transport and Distribution
27-Hydroxy Cholesterol-d6 is transported and distributed within cells and tissues. It is known to be important for cholesterol transport from the periphery to the liver .
Subcellular Localization
It is known that cholesterol biosynthesis enzymes, which would include those involved in the production of 27-Hydroxy Cholesterol-d6, are expressed in the endoplasmic reticulum and nuclear envelope .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 27-Hydroxy Cholesterol-d6 involves the deuteration of 27-HydroxycholesterolThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions on the molecule .
Industrial Production Methods: Industrial production of 27-Hydroxy Cholesterol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product. The compound is then packaged in amber glass vials and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 27-Hydroxy Cholesterol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 27-Ketocholesterol.
Reduction: 27-Hydroxycholestanol.
Substitution: 27-Chlorocholesterol, 27-Bromocholesterol.
Comparaison Avec Des Composés Similaires
25-Hydroxycholesterol: Another oxysterol with similar biological functions but different receptor affinities.
24(S)-Hydroxycholesterol: Involved in cholesterol metabolism in the brain.
22®-Hydroxycholesterol: A precursor in the biosynthesis of steroid hormones
Uniqueness of 27-Hydroxy Cholesterol-d6: The deuterated form, 27-Hydroxy Cholesterol-d6, is unique due to its use as an internal standard in analytical techniques. Its stability and distinct mass make it ideal for accurate quantification of 27-Hydroxycholesterol in various samples. Additionally, its role as a selective estrogen receptor modulator and liver X receptor agonist distinguishes it from other oxysterols .
Propriétés
Numéro CAS |
1246302-95-3 |
|---|---|
Formule moléculaire |
C27H40O2D6 |
Poids moléculaire |
408.7 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
20380-11-4 (unlabelled) |
Synonymes |
25,26,26,26,27,27-hexadeuterocholest-5-ene-3ß,27-diol; 27-hydroxycholest-5-en-3-ol(d6) |
Étiquette |
Cholesterol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













